
1,3-Didodecanoyl-2-tetradecanoyl-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Didodecanoyl-2-tetradecanoyl-glycerol is a triglyceride compound with the molecular formula C41H78O6 and a molecular weight of 667.05 g/mol . This compound is a type of glyceride, which is an ester formed from glycerol and fatty acids. It is commonly found in natural fats and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Didodecanoyl-2-tetradecanoyl-glycerol can be synthesized through esterification reactions involving glycerol and the corresponding fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure and high-temperature reactors to facilitate the esterification process. Enzymatic methods using lipases are also employed to achieve regioselective esterification, which ensures the correct positioning of fatty acids on the glycerol backbone .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Didodecanoyl-2-tetradecanoyl-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Oxidation: The fatty acid chains can undergo oxidation to form peroxides and other oxidative products.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalyzed by alkali metals or enzymes such as lipases.
Major Products Formed
Hydrolysis: Glycerol and lauric acid (from dodecanoyl groups) and myristic acid (from tetradecanoyl group).
Oxidation: Various peroxides and shorter-chain fatty acids.
Transesterification: New glycerides with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
1,3-Didodecanoyl-2-tetradecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Wirkmechanismus
The mechanism of action of 1,3-Didodecanoyl-2-tetradecanoyl-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound can also modulate membrane fluidity and influence signal transduction pathways by altering the lipid composition of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol: Similar in structure but differs in the positioning of fatty acids on the glycerol backbone.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid and palmitic acid instead of lauric and myristic acids.
1,2-Dilauroyl-3-myristoyl-rac-glycerol: Another regioisomer with lauric and myristic acids.
Uniqueness
1,3-Didodecanoyl-2-tetradecanoyl-glycerol is unique due to its specific fatty acid composition and the positioning of these acids on the glycerol backbone. This unique structure influences its physical properties, such as melting point and solubility, and its biological activity .
Eigenschaften
Molekularformel |
C41H78O6 |
|---|---|
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
1,3-di(dodecanoyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-21-17-14-11-8-5-2)37-46-40(43)34-31-28-25-22-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
BCDYJLJKDFUANG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


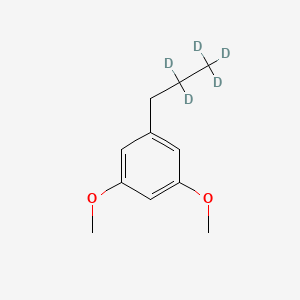
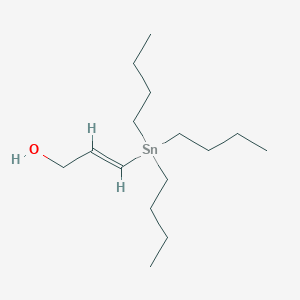
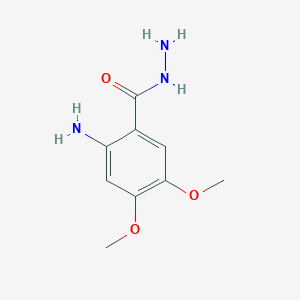


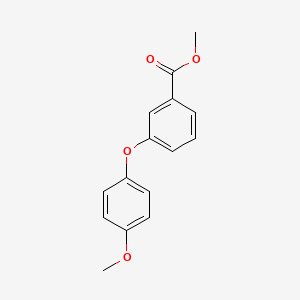
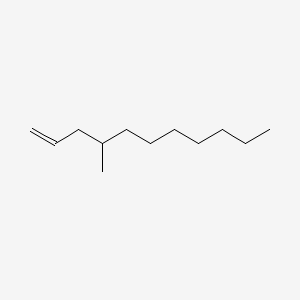
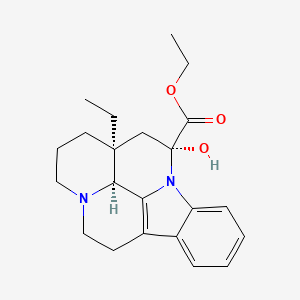
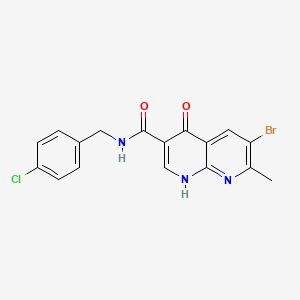
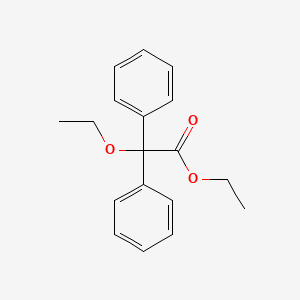
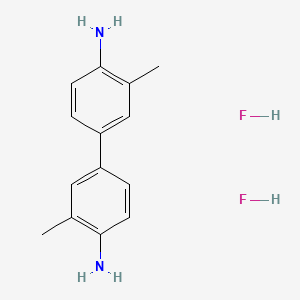
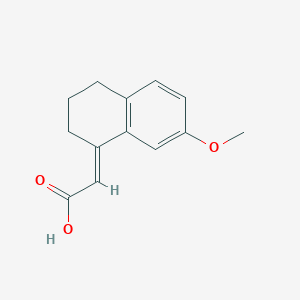

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
